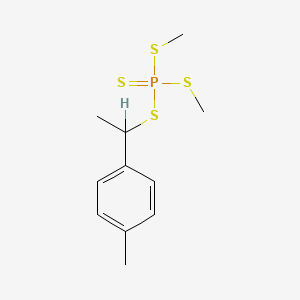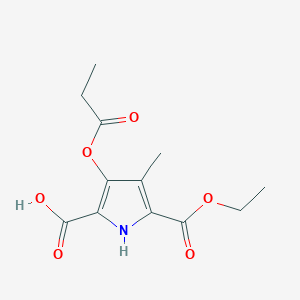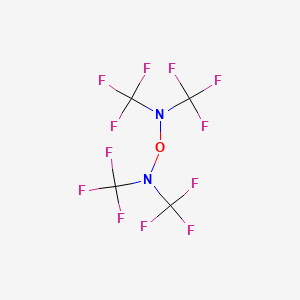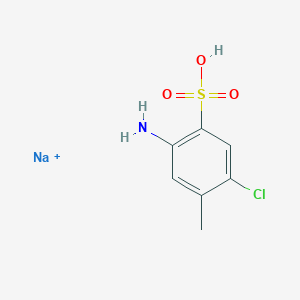![molecular formula C9H12N4O B14738586 Formamide,3-dimethyl-1-triazenyl)phenyl]- CAS No. 2313-85-1](/img/structure/B14738586.png)
Formamide,3-dimethyl-1-triazenyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide,3-dimethyl-1-triazenyl)phenyl]- is a compound that belongs to the class of triazene derivatives. Triazene compounds are known for their versatility in biological, physical, and chemical applications. They can act as coordinating sites for metals, forming metallic complexes, and are recognized for their potential in various scientific fields .
Méthodes De Préparation
The synthesis of formamide,3-dimethyl-1-triazenyl)phenyl]- can be achieved through several methods. One efficient method involves the promotion of the preparation of N,Nʹ-diphenylformamidines from various aromatic amines and ethyl orthoformate using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst . This catalyst can also be used for the N-formylation of a variety of amines using formic acid under solvent-free conditions. The procedures typically yield products in short reaction times and high yields .
Analyse Des Réactions Chimiques
Formamide,3-dimethyl-1-triazenyl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include formic acid, ethyl orthoformate, and sulfonated rice husk ash (RHA-SO3H) as a catalyst . Major products formed from these reactions include N,Nʹ-diphenylformamidines and other formamide derivatives .
Applications De Recherche Scientifique
Formamide,3-dimethyl-1-triazenyl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various medicinally important compounds, such as quinolone antibiotics and cancer chemotherapeutic agents In biology, it is used in the study of molecular interactions and as a reagent in organic synthesisIn industry, it is used in the production of polymers and other chemical products .
Mécanisme D'action
The mechanism of action of formamide,3-dimethyl-1-triazenyl)phenyl]- involves its ability to act as a coordinating site for metals, forming stable metallic complexes. These complexes can interact with various molecular targets and pathways, leading to a range of biological and chemical effects . The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Formamide,3-dimethyl-1-triazenyl)phenyl]- can be compared with other similar triazene compounds, such as 1-(2-benzamide)-3-(3-nitrophenyl)triazene and 1-(2-benzamide)-3-(4-nitrophenyl)triazene . These compounds share similar molecular and electronic properties but differ in their functionalization and targeted deprotonation. The unique properties of formamide,3-dimethyl-1-triazenyl)phenyl]- make it suitable for specific applications, such as acting as a chelating agent for metallic cations in stable complexes .
Conclusion
Formamide,3-dimethyl-1-triazenyl)phenyl]- is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to form stable metallic complexes make it a valuable tool in scientific research and industrial processes.
Propriétés
Numéro CAS |
2313-85-1 |
|---|---|
Formule moléculaire |
C9H12N4O |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
N-[4-(dimethylaminodiazenyl)phenyl]formamide |
InChI |
InChI=1S/C9H12N4O/c1-13(2)12-11-9-5-3-8(4-6-9)10-7-14/h3-7H,1-2H3,(H,10,14) |
Clé InChI |
JYMLVQVXQJFHRZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)





![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14738569.png)

![Bis[3-(tetrahydrofuran-2-yl)propyl] benzene-1,2-dicarboxylate](/img/structure/B14738575.png)



